molecular formula C9H8Br2O B14808705 1,4-Dibromo-2-cyclopropoxybenzene

1,4-Dibromo-2-cyclopropoxybenzene

Cat. No.: B14808705
M. Wt: 291.97 g/mol
InChI Key: HANVSQHPIHPJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-cyclopropoxybenzene (C₉H₇Br₂O) is a brominated aromatic compound featuring a cyclopropoxy substituent at the ortho position relative to two bromine atoms on a benzene ring. The cyclopropoxy group introduces steric strain due to its three-membered ring structure, influencing the compound’s reactivity and physical properties. This compound is primarily utilized in organic synthesis as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) and in pharmaceutical intermediates due to its halogen-rich structure, which facilitates functionalization .

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

1,4-dibromo-2-cyclopropyloxybenzene

InChI

InChI=1S/C9H8Br2O/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

HANVSQHPIHPJIF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-cyclopropoxybenzene can be synthesized through a multi-step process starting from readily available precursors. One common method involves the bromination of 2-cyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 1 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-cyclopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of debrominated benzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

1,4-Dibromo-2-cyclopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-cyclopropoxybenzene involves its interaction with molecular targets through its bromine atoms and cyclopropoxy group. The bromine atoms can participate in halogen bonding and electrophilic interactions, while the cyclopropoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The unique combination of bromine atoms and a cyclopropoxy group distinguishes 1,4-Dibromo-2-cyclopropoxybenzene from analogous halogenated aromatics. Below is a detailed comparison with key compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features
This compound C₉H₇Br₂O 1,4-Br; 2-cyclopropoxy High steric hindrance; bromine enhances electrophilic substitution .
1,4-Difluorobenzene C₆H₄F₂ 1,4-F Simpler structure; lacks bromine, limiting cross-coupling utility .
3-Bromophenol C₆H₅BrO 3-Br; 1-OH Hydroxyl group increases polarity but reduces stability under basic conditions .
2-Bromo-4-fluorotoluene C₇H₆BrF 2-Br; 4-F; 1-CH₃ Methyl group enhances lipophilicity; less reactive in nucleophilic substitution .
2-(Bromomethyl)-1,4-difluorobenzene C₇H₅BrF₂ 1,4-F; 2-BrCH₂ Bromomethyl group enables alkylation reactions but lacks cyclopropane’s strain .

Key Differences

Reactivity :

  • Bromine atoms in this compound act as superior leaving groups compared to fluorine in 1,4-Difluorobenzene, enabling efficient cross-coupling .
  • The cyclopropoxy group’s strain increases susceptibility to ring-opening reactions, unlike the inert methyl group in 2-Bromo-4-fluorotoluene .

Physical Properties: The cyclopropoxy substituent reduces solubility in polar solvents compared to 3-Bromophenol, which has a hydrophilic hydroxyl group . Molecular weight (296.97 g/mol) is higher than analogs like 2-(Bromomethyl)-1,4-difluorobenzene (223.02 g/mol), affecting volatility .

Applications :

  • Unlike 1,4-Difluorobenzene (used in liquid crystals), this compound is tailored for medicinal chemistry due to its dual bromine sites, which allow sequential functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.